9H-Carbazol-4-ol

Description

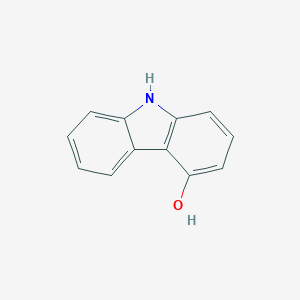

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOHATPGKDSULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200584 | |

| Record name | 4-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52602-39-8 | |

| Record name | 4-Hydroxycarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52602-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052602398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-carbazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D95E7727V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 9H-Carbazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 9H-Carbazol-4-ol, a heterocyclic aromatic compound of interest in organic synthesis, materials science, and pharmaceutical research. The following sections detail its fundamental characteristics, present experimental protocols for their determination, and offer a visual representation of the characterization workflow.

Core Physicochemical Data

The essential physicochemical properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉NO | [1][2][3][4] |

| Molecular Weight | 183.21 g/mol | [1][3][4] |

| Appearance | White to off-white, tan to brown, or light-yellow powder/crystalline solid. | [1][2][3][5] |

| Melting Point | 169-173 °C | [1][2][3][4] |

| Boiling Point | 431.4 °C at 760 mmHg (Predicted) | [1][4] |

| Solubility | Sparingly soluble in water; slightly soluble in DMSO and methanol. | [1][2][4][5] |

| pKa | 9.87 ± 0.30 (Predicted) | [1][2][4][5] |

| LogP | 2.98 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below. These protocols are generalized and may require optimization for specific laboratory conditions.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.[6]

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[7]

-

Measurement:

-

Mel-Temp Apparatus: The packed capillary tube is placed in the heating block of the apparatus. The heating rate is initially set to be rapid to approach the expected melting point and then reduced to 1-2 °C per minute for an accurate determination.[7][8][9]

-

Thiele Tube: The capillary tube is attached to a thermometer, which is then immersed in a heating oil bath within the Thiele tube. The tube is heated slowly and evenly.[8][10]

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[6][8][9]

Determination of Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Spatula

-

Graduated pipettes or cylinders

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.[11]

-

Solvent Addition: A specific volume of the desired solvent (e.g., 1 mL of water, DMSO, or methanol) is added to the test tube.[12][13]

-

Equilibration: The mixture is vigorously agitated using a vortex mixer or shaker for a set period to ensure thorough mixing and to reach equilibrium.[12][13]

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under those conditions. If undissolved solid remains, the compound is classified as sparingly soluble or insoluble.[14] For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved solute can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Determination of pKa

The pKa is a measure of the acidity of a compound. For this compound, the phenolic hydroxyl group is the primary acidic site.

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is prepared in a suitable solvent system (e.g., a water-cosolvent mixture, given its low water solubility).

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For compounds with low water solubility, methods like UV-Vis spectroscopy or NMR spectroscopy in different pH buffers can also be employed.[15][16][17]

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound, which is its preference for a nonpolar (lipid-like) environment versus a polar (aqueous) environment.

Apparatus:

-

Separatory funnel or vials with screw caps

-

Shaker

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer)

-

n-Octanol and water (mutually saturated)

Procedure (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mixed and allowed to stand to become mutually saturated. The two phases are then separated.[18]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a prolonged period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[18][19]

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid in the separation.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[20] Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used as a faster, indirect method to estimate LogP based on the compound's retention time.[21][22]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of an organic compound such as this compound.

Physicochemical characterization workflow.

References

- 1. Cas 52602-39-8,this compound | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Hydroxy carbazole | 52602-39-8 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pennwest.edu [pennwest.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. youtube.com [youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. youtube.com [youtube.com]

- 20. acdlabs.com [acdlabs.com]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 22. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 9H-Carbazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Carbazol-4-ol, a heterocyclic aromatic compound, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its rigid, planar carbazole (B46965) core functionalized with a hydroxyl group makes it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides an in-depth overview of this compound, including its chemical identity, molecular structure, synthesis, and its pivotal role as a key intermediate in the pharmaceutical industry, most notably in the production of the cardiovascular drug Carvedilol.

Chemical and Physical Properties

This compound is a stable compound under normal conditions and is typically a light yellow to brown crystalline powder.[1] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 52602-39-8 | [2][3][4] |

| Molecular Formula | C₁₂H₉NO | [2][4] |

| Molecular Weight | 183.21 g/mol | [2][3][4] |

| Melting Point | 169-173 °C | [2] |

| Boiling Point | 431.4 °C at 760 mmHg | [2] |

| Appearance | Light yellow to brown powder/crystal | [1][3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

Molecular Structure

The molecular structure of this compound consists of a tricyclic carbazole core, where two benzene (B151609) rings are fused to a central five-membered nitrogen-containing ring. A hydroxyl (-OH) group is substituted at the 4th position of the carbazole ring system.

Canonical SMILES: C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O

InChI: InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common and economically viable method involves the dehydrogenation of 1,2,3,4-tetrahydro-4-oxo-carbazole.

Experimental Protocol: Dehydrogenation of 1,2,3,4-Tetrahydro-4-oxo-carbazole

This process utilizes Raney nickel as a catalyst in an aqueous alkaline solution.

Materials:

-

1,2,3,4-Tetrahydro-4-oxo-carbazole

-

Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution

-

Raney nickel catalyst

Procedure:

-

1,2,3,4-Tetrahydro-4-oxo-carbazole is dissolved in an aqueous alkali metal hydroxide solution. The stoichiometric amount of the alkali hydroxide solution is typically four to eight times that of the tetrahydro-oxo-carbazole.[5]

-

Raney nickel is added to the solution as a catalyst.

-

The reaction mixture is heated to induce dehydrogenation.

-

Upon completion of the reaction, the crude this compound is isolated by filtration and washed with water.

-

Further purification can be achieved through recrystallization from a suitable solvent, such as ethanol.[5]

Role in Drug Development: The Carvedilol Intermediate

This compound is a critical intermediate in the synthesis of Carvedilol, a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity used to treat high blood pressure and heart failure.[3] The synthesis of Carvedilol from this compound is a multi-step process that has been optimized to improve yield and reduce impurities.

Experimental Protocol: Synthesis of Carvedilol from this compound

One common synthetic pathway involves the reaction of this compound with epichlorohydrin, followed by reaction with 2-(2-methoxyphenoxy)ethylamine.

Step 1: Synthesis of 4-(2,3-Epoxypropoxy)-carbazole

-

This compound is dissolved in an organic solvent such as isopropyl alcohol.[6]

-

An aqueous solution of a base, like sodium hydroxide, is added dropwise at a controlled temperature (e.g., 23-28 °C).[6]

-

Epichlorohydrin is then added to the reaction mixture.[6]

-

The mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.[6]

-

The resulting product, 4-(2,3-epoxypropoxy)-carbazole, is then isolated.

Step 2: Synthesis of Carvedilol

-

A solution of 2-(2-methoxyphenoxy)-ethylamine hydrochloride is prepared in water.

-

The pH of the solution is adjusted to 9-9.5 with a base like sodium hydroxide.[6]

-

4-(2,3-Epoxypropoxy)-carbazole is added to this solution.

-

The reaction mixture is heated (e.g., 80-85 °C) for a short period to facilitate the reaction.[6]

-

Upon completion, the crude Carvedilol is isolated and purified.

This synthetic approach is illustrated in the workflow diagram below.

Caption: Synthetic workflow for Carvedilol from this compound.

Other Applications and Research Areas

Beyond its established role in Carvedilol synthesis, this compound and its derivatives are being explored for a range of other applications, leveraging the unique electronic and biological properties of the carbazole scaffold.

-

Organic Electronics: Carbazole derivatives are known for their hole-transporting properties, making them valuable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]

-

Antimicrobial Agents: Research has indicated that certain carbazole derivatives exhibit antimicrobial activity. For instance, a newly synthesized derivative, 4-(4-(benzylamino)butoxy)-9H-carbazole, has shown promise against both Gram-positive and Gram-negative bacteria.[7]

-

Anticancer Research: The carbazole scaffold is a key structural motif in many biologically active compounds with anticancer properties.[8][9] While specific studies on this compound are less common, the broader class of carbazole derivatives is a continuing area of interest in the development of new cancer therapies.

The following diagram illustrates the logical relationship between this compound and its various applications.

Caption: Applications and research areas of this compound.

Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of carbazole derivatives has been shown to interact with various cellular pathways. For example, some carbazole compounds have been found to play an antitumor role by reactivating the p53 signaling pathway in human melanoma cells.[10] Other research has pointed to the interference of carbazole derivatives with enzymes crucial for cancer progression, such as topoisomerases, and their ability to disrupt the actin cytoskeleton.[11] The biotransformation of 9H-carbazole by bacteria has been studied, indicating metabolic pathways involving hydroxylation.[12][13] Further research is needed to elucidate the specific molecular targets and signaling cascades directly affected by this compound.

Conclusion

This compound is a compound of considerable industrial and academic importance. Its role as an indispensable precursor in the synthesis of Carvedilol underscores its value in pharmaceutical manufacturing. Furthermore, the ongoing exploration of carbazole derivatives in materials science and other areas of drug discovery suggests that this compound will continue to be a molecule of interest for researchers and scientists. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for professionals in related fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. EP0023592B1 - Process for preparing 4-hydroxycarbazole - Google Patents [patents.google.com]

- 6. WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. The carbazole drug_Chemicalbook [chemicalbook.com]

- 9. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 4-Hydroxycarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxycarbazole, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visualizations to aid in the structural elucidation and characterization of this molecule.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for 4-Hydroxycarbazole. Due to the limited availability of fully assigned experimental datasets for the parent compound in publicly accessible literature, some of the presented data are based on typical values for similar structural motifs and data from substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

¹³C NMR (Carbon-13 NMR) Data

| Data Type | Observed/Expected Value | Assignment |

| ¹H NMR | ~ 6.5 - 8.5 ppm | Aromatic Protons (CH) |

| Variable (Broad singlet) | Hydroxyl Proton (OH) | |

| Variable (Broad singlet) | Amine Proton (NH) | |

| ¹³C NMR | ~ 100 - 150 ppm | Aromatic Carbons (C & CH) |

Note: The exact chemical shifts and coupling constants for ¹H and ¹³C NMR can be definitively determined through experimental acquisition of the spectra.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Reference |

| 3393 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) | [1] |

| 3210 | Medium | N-H Stretch | Amine (N-H) | [1] |

| 3061 - 3053 | Medium to Weak | C-H Stretch | Aromatic C-H | [1] |

| ~1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring | |

| ~1200 | Strong | C-O Stretch | Phenolic C-O | |

| ~810 - 750 | Strong | C-H Bending | Aromatic C-H (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 183 | High | [M]⁺ (Molecular Ion) |

| 154 | Variable | [M-CHO]⁺ |

| 127 | Variable | [M-CHO-HCN]⁺ |

Molecular Weight: 183.21 g/mol [2] Monoisotopic Mass: 183.068413911 Da[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Instrumentation:

-

Use a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[4]

-

-

Data Acquisition:

-

Tune and shim the spectrometer to the lock signal of the deuterated solvent.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans (several hundred to thousands) will be necessary due to the low natural abundance of the ¹³C isotope.[3]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 4-Hydroxycarbazole.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry 4-Hydroxycarbazole with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6]

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[6]

-

-

Instrumentation:

-

Use a FT-IR spectrometer.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

-

The final spectrum is reported in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Hydroxycarbazole.

Methodology (Electron Impact - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample (typically less than a microgram) into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]

-

-

Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[2] This causes the molecule to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The ions are detected, and their abundance is recorded.

-

-

Data Presentation:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualizations

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of 4-Hydroxycarbazole.

Structure and Spectroscopic Correlations of 4-Hydroxycarbazole

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. benchchem.com [benchchem.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Navigating the Physicochemical Landscape of 9H-Carbazol-4-ol: A Technical Guide to Solubility and Stability

For Immediate Release

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of 9H-Carbazol-4-ol

This in-depth technical guide provides a thorough examination of the solubility and stability of this compound, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and other applications where the precise understanding of this molecule's behavior in various solvent systems and under different environmental conditions is paramount.

Introduction to this compound

This compound, also known as 4-hydroxycarbazole, is an aromatic heterocyclic organic compound. Its structure, featuring a carbazole (B46965) core with a hydroxyl group at the 4-position, imparts a unique combination of properties that make it a valuable building block in the synthesis of a range of functional molecules. Notably, it is a key intermediate in the synthesis of Carvedilol, a widely used beta-blocker for the treatment of heart failure and hypertension. A comprehensive understanding of its solubility and stability is therefore crucial for its effective utilization in pharmaceutical formulations and other advanced applications.

Solubility Profile of this compound

A thorough review of available literature indicates a scarcity of specific quantitative solubility data for this compound in common laboratory solvents. However, qualitative assessments provide valuable initial guidance for solvent selection.

Table 1: Qualitative and Semi-Quantitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [1] |

| Methanol (B129727) | Soluble / Slightly Soluble | [1][2] |

| Ethanol | No specific data found | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][2] |

| N,N-Dimethylformamide (DMF) | Soluble | [1] |

| Acetone | No specific data found | |

| Acetonitrile | No specific data found |

Note: The qualitative descriptors are based on information from chemical suppliers and may not represent thermodynamically defined solubility limits.

Given the lack of precise quantitative data, it is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems of interest.

Stability of this compound

This compound is generally considered to be stable under normal laboratory storage conditions, typically at room temperature.[3] Its incorporation into polymer matrices has been shown to enhance their thermal stability, suggesting a degree of inherent thermal robustness.[4] However, detailed studies on its degradation under various stress conditions are not widely available in the public domain.

Potential degradation pathways for carbazole derivatives can include oxidation, photodegradation, and reactions under extreme pH and temperature conditions. The phenolic hydroxyl group in this compound may be susceptible to oxidation.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established scientific principles and can be adapted to specific laboratory settings.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected solvent(s) of analytical grade

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration by sampling at various time points (e.g., 24, 48, and 72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand for a sufficient time for the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Protocol for Stability Indicating Study (Forced Degradation)

This protocol outlines a general approach for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Common laboratory solvents (e.g., methanol, acetonitrile)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Keep the solutions under the same conditions as acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% and 30%). Keep the solutions at room temperature, protected from light, for a defined period.

-

Photolytic Degradation: Expose the stock solution (in a photostable container) and the solid compound to UV and visible light in a photostability chamber for a defined duration. A control sample should be kept in the dark.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 80 °C, 100 °C) for a defined period. A control sample should be stored at room temperature.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

If necessary, neutralize the acidic and basic samples.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and, if possible, characterize the major degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Signaling Pathways and Biological Relevance

Carbazole derivatives are known to interact with various biological targets and signaling pathways, making them attractive scaffolds for drug discovery.[5][6][7][8] For instance, the drug Carvedilol, which contains the this compound moiety, is a non-selective beta-adrenergic receptor antagonist and also exhibits alpha-1 adrenergic blocking activity. Its metabolism involves the cytochrome P450 enzyme system, primarily CYP2D6 and CYP2C9.[9][10]

The following diagram illustrates a simplified overview of the metabolic pathway of Carvedilol, highlighting the role of key enzymes.

Caption: Simplified metabolic pathway of Carvedilol.

This diagram illustrates that Carvedilol is metabolized by several cytochrome P450 enzymes into various metabolites, which are then conjugated and excreted. Understanding these pathways is crucial for predicting drug-drug interactions and patient variability in response to treatment.

Conclusion

While there is a clear need for more comprehensive quantitative data on the solubility and stability of this compound, this technical guide provides a foundational understanding and practical experimental protocols for researchers. The provided methodologies for solubility determination and stability assessment will enable scientists to generate the necessary data for their specific applications. The exploration of the metabolic pathways of related compounds underscores the biological relevance of the carbazole scaffold and the importance of detailed physicochemical characterization in the development of new therapeutics and functional materials.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for rigorous experimental validation. Researchers should always adhere to appropriate laboratory safety protocols.

References

- 1. Cas 52602-39-8,this compound | lookchem [lookchem.com]

- 2. 4-hydroxy carbazole [chembk.com]

- 3. 4-Hydroxy carbazole | 52602-39-8 | FH23935 | Biosynth [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. ClinPGx [clinpgx.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Navigating the Safe Handling of 9H-Carbazol-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the handling of 9H-Carbazol-4-ol (CAS No: 52602-39-8), a key intermediate in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure.

Physicochemical and Toxicological Profile

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉NO | [1][2][3][4] |

| Molecular Weight | 183.21 g/mol | [1][2][4] |

| Appearance | Light yellow to brown crystalline powder/solid | [2][4][5] |

| Melting Point | 169-173 °C | [1][2][5] |

| Boiling Point | 431.4 ± 18.0 °C (Predicted) | [1][2][5] |

| Density | 1.362 - 1.4 g/cm³ (Predicted) | [1][2][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [2][5] |

| Flash Point | 214.7 ± 21.2 °C | [1][2] |

| pKa | 9.87 ± 0.30 (Predicted) | [2][5] |

GHS Hazard Classification

This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its hazard statements and corresponding precautionary measures.[6]

| Classification | Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Precautionary Statements: [3][6][7]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

A critical gap in the current safety profile of this compound is the lack of quantitative toxicological data. Safety Data Sheets consistently report that no acute toxicity data is available for oral, dermal, or inhalation routes of exposure.[3] This highlights the need for careful handling and the assumption of potential toxicity based on the GHS classifications.

| Toxicological Endpoint | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Teratogenicity | No data available |

Safe Handling and Storage Protocols

Given the identified hazards, a stringent set of handling and storage protocols is mandatory.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166).[3][8]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[3][8]

-

Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are required. For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary.[3][8]

-

Respiratory Protection: In a well-ventilated area, respiratory protection may not be required for small quantities. However, if dust is generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][8]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9][10]

-

Do not eat, drink, or smoke in the handling area.[9]

Storage Conditions

-

Store away from incompatible materials, such as strong oxidizing agents.[7]

-

Store in a locked cabinet or other secure area.[7]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][7]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response

-

Minor Spills:

-

Major Spills:

-

Evacuate the area immediately.

-

Alert others in the vicinity and contact emergency services.

-

Prevent the spill from entering drains or waterways.[9]

-

Only personnel trained and equipped for hazardous material cleanup should attempt to manage a major spill.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Experimental Protocols: A Representative Acute Oral Toxicity Study

Due to the absence of specific toxicological data for this compound, this section provides a detailed, representative experimental protocol for an acute oral toxicity study based on the OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure). This is intended as a guide for researchers who may need to generate such data and should be adapted and approved by the relevant institutional animal care and use committee.

Objective: To determine the acute oral toxicity of this compound in a rodent model.

Test Substance: this compound (purity ≥ 98%)

Test System:

-

Species: Wistar rats (female)

-

Age: 8-12 weeks old

-

Weight: 150-200 g

-

Housing: Animals are housed in individual cages in a controlled environment (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).

-

Diet: Standard laboratory chow and water ad libitum.

Methodology:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the start of the study.

-

Dose Preparation: The test substance is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) to the desired concentrations. The stability and homogeneity of the formulation should be confirmed.

-

Dose Administration:

-

A sighting study is performed with a single animal at a starting dose of 300 mg/kg body weight.

-

The substance is administered by oral gavage.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Based on the outcome of the sighting study, the main study is conducted with four additional animals at the same or a different dose level (e.g., 5, 50, 300, or 2000 mg/kg).

-

-

Observations:

-

Clinical Signs: Animals are observed for clinical signs of toxicity at 30 minutes, 1, 2, 4, and 6 hours after dosing, and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

-

Mortality: The number of surviving animals is recorded daily.

-

-

Pathology:

-

All animals are subjected to a gross necropsy at the end of the 14-day observation period.

-

Any macroscopic abnormalities are recorded.

-

-

Data Analysis: The results are used to determine the GHS classification for acute oral toxicity.

Visualized Workflows

To further aid in the practical application of these safety guidelines, the following diagrams, created using the DOT language, illustrate key workflows.

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Emergency Response Workflow

Caption: Decision-making workflow for emergency response to incidents involving this compound.

By integrating the information presented in this guide into standard laboratory operating procedures, researchers can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

- 1. This compound | CAS#:52602-39-8 | Chemsrc [chemsrc.com]

- 2. Cas 52602-39-8,this compound | lookchem [lookchem.com]

- 3. fishersci.fr [fishersci.fr]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. 4-Hydroxycarbazole | C12H9NO | CID 104251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. uprm.edu [uprm.edu]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

- 11. aksci.com [aksci.com]

The Historical Trajectory of 4-Hydroxycarbazole: From Discovery to Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Hydroxycarbazole, a pivotal heterocyclic scaffold in medicinal chemistry and materials science, possesses a rich history intertwined with the foundational principles of organic synthesis. This technical guide provides an in-depth exploration of the historical context surrounding the discovery and synthesis of 4-hydroxycarbazole. It details the seminal synthetic methodologies, including the Borsche-Drechsel cyclization, and presents experimental protocols for its preparation. Quantitative data from key historical syntheses are tabulated for comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

The carbazole (B46965) nucleus, a tricyclic aromatic heterocycle, is a prominent structural motif in numerous biologically active natural products and synthetic pharmaceuticals. The introduction of a hydroxyl group at the 4-position significantly influences the molecule's electronic properties and biological activity, making 4-hydroxycarbazole a crucial intermediate in the synthesis of various high-value compounds, including the antihypertensive drug Carvedilol.[1] While modern synthetic methods offer diverse routes to this compound, an understanding of its historical discovery and the classical synthetic pathways provides essential context and a deeper appreciation of the evolution of organic chemistry. This guide focuses on the key historical milestones in the journey of 4-hydroxycarbazole.

Discovery and Natural Occurrence

While the carbazole framework was known to chemists in the 19th century, 4-hydroxycarbazole was later identified as a naturally occurring compound. It has been isolated from the plant Murraya koenigii, commonly known as the curry tree.[2] This discovery highlighted a biosynthetic pathway for this specific carbazole derivative and spurred further interest in its biological properties and synthetic procurement.

Historical Synthesis: The Borsche-Drechsel Cyclization

The cornerstone of early carbazole synthesis, and by extension the synthesis of 4-hydroxycarbazole, is the Borsche-Drechsel cyclization . First described by Edmund Drechsel in 1888 and later extensively developed by Walther Borsche in 1908, this reaction involves the acid-catalyzed cyclization of an arylhydrazone of a cyclohexanone (B45756) derivative.[3][4]

The specific application of this methodology to produce 4-hydroxycarbazole involves a two-step process:

-

Formation of 1,2,3,4-Tetrahydro-4-oxocarbazole: The synthesis begins with the reaction of phenylhydrazine (B124118) with cyclohexane-1,3-dione. The resulting monophenylhydrazone then undergoes an intramolecular cyclization, akin to a Fischer indole (B1671886) synthesis, to yield the key intermediate, 1,2,3,4-tetrahydro-4-oxocarbazole. An early report of this transformation can be found in the 1894 volume of Justus Liebigs Annalen der Chemie.[5]

-

Aromatization to 4-Hydroxycarbazole: The final step is the dehydrogenation (aromatization) of the tetrahydro-4-oxocarbazole intermediate to furnish 4-hydroxycarbazole. Various reagents and conditions have been explored for this transformation, with a notable patented method utilizing Raney nickel in an aqueous alkaline solution.[5]

Reaction Pathway

The overall synthetic pathway from cyclohexane-1,3-dione to 4-hydroxycarbazole via the Borsche-Drechsel cyclization is depicted below.

Experimental Protocols

The following protocols are based on a well-documented industrial process for the synthesis of 4-hydroxycarbazole, reflecting a refined application of the historical Borsche-Drechsel cyclization.[5][6]

Synthesis of 1,2,3,4-Tetrahydro-4-oxocarbazole

This procedure details the cyclization of cyclohexane-1,3-dione monophenylhydrazone.

Materials:

-

Cyclohexane-1,3-dione monophenylhydrazone

-

Glacial acetic acid

-

Zinc chloride

-

Ethanol

-

Activated charcoal

Procedure:

-

A reactor is charged with glacial acetic acid and zinc chloride.

-

A portion of the acetic acid is distilled off under atmospheric pressure.

-

At an internal temperature of 60-70 °C, cyclohexane-1,3-dione monophenylhydrazone is introduced.

-

The mixture is heated to 90-110 °C. The reaction is exothermic and may require cooling to maintain the temperature below 110 °C. The reaction is held at 90-100 °C for approximately 4 hours.

-

After the reaction period, the mixture is cooled to 75-80 °C.

-

The hot solution is then stirred into a large volume of water and stirring is continued for one hour.

-

The precipitated crude product is isolated by centrifugation and washed with water until largely free of chloride.

-

The crude product is dried at 60 °C.

-

Purification is achieved by recrystallization from ethanol with the addition of activated charcoal to yield pure 1,2,3,4-tetrahydro-4-oxocarbazole.

Dehydrogenation to 4-Hydroxycarbazole

This procedure describes the aromatization of the tetrahydro-4-oxocarbazole intermediate.

Materials:

-

1,2,3,4-Tetrahydro-4-oxocarbazole

-

Potassium hydroxide (B78521)

-

Raney nickel catalyst (moist)

-

Water

-

Hydrochloric acid

Procedure:

-

A reactor is charged with a 5 to 6-fold stoichiometric excess of potassium hydroxide in water relative to the starting material.

-

1,2,3,4-Tetrahydro-4-oxocarbazole is added to the aqueous alkaline solution.

-

The apparatus is flushed with nitrogen, and the moist Raney nickel catalyst is introduced.

-

The mixture is heated to reflux (approximately 100 °C) with stirring under a nitrogen atmosphere.

-

The reaction is maintained at reflux for 60 to 64 hours.

-

After cooling, the Raney nickel catalyst is filtered off.

-

The alkaline solution is carefully acidified with hydrochloric acid to a pH of 1.

-

The precipitated product is isolated by centrifugation and washed with water until acid-free.

-

The final product, 4-hydroxycarbazole, is dried in a vacuum oven at 60 °C.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the historical synthesis of 4-hydroxycarbazole and its key intermediate.[5][6]

Table 1: Synthesis of 1,2,3,4-Tetrahydro-4-oxocarbazole

| Parameter | Value |

| Starting Material | Cyclohexane-1,3-dione monophenylhydrazone |

| Reagents | Glacial Acetic Acid, Zinc Chloride |

| Reaction Temperature | 90-110 °C |

| Reaction Time | ~4 hours |

| Purification Method | Recrystallization from ethanol |

| Yield (recrystallized) | 12-13 kg from 22 kg of hydrazone |

| Melting Point | 220-221 °C |

Table 2: Synthesis of 4-Hydroxycarbazole

| Parameter | Value |

| Starting Material | 1,2,3,4-Tetrahydro-4-oxocarbazole |

| Reagents | Potassium Hydroxide, Raney Nickel |

| Reaction Temperature | Reflux (~100 °C) |

| Reaction Time | 60-64 hours |

| Purification Method | Precipitation and washing |

| Yield | 24-25 kg from 30 kg of starting material |

| Melting Point | 163-164 °C |

Conclusion

The historical synthesis of 4-hydroxycarbazole, rooted in the Borsche-Drechsel cyclization, represents a classic example of name reaction application for the construction of complex heterocyclic systems. The multi-step process, involving the formation and subsequent aromatization of a tetrahydro-4-oxocarbazole intermediate, has proven to be a robust and scalable method. While contemporary synthetic chemistry has introduced more varied and often milder approaches, the foundational work of chemists like Drechsel and Borsche laid the critical groundwork. For professionals in drug development and chemical research, understanding this historical context not only enriches chemical knowledge but also provides a benchmark against which modern synthetic efficiencies can be measured.

References

- 1. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxycarbazole | C12H9NO | CID 104251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BorscheâDrechsel cyclization [wikipedia.nucleos.com]

- 4. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 5. US4273711A - Process for the preparation of 4-hydroxycarbazole - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide on the Electron-Donating Properties of the 9H-Carbazol-4-ol Hydroxyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Carbazole (B46965) and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties.[1] The rigid, planar structure of the carbazole ring system, combined with its extended π-conjugation, makes it an excellent chromophore and a versatile building block in drug discovery and organic electronics. The electronic properties of the carbazole core can be finely tuned by the introduction of various substituents.[2]

This guide focuses specifically on the 4-hydroxy derivative of 9H-carbazole. The hydroxyl group, particularly when attached to an aromatic system, is known to be a strong electron-donating group through resonance. This property can significantly influence the reactivity, molecular interactions, and biological activity of the parent molecule. Understanding the electron-donating strength of the hydroxyl group at the 4-position of the carbazole nucleus is crucial for predicting its behavior in chemical reactions and biological systems.

Synthesis of 9H-Carbazol-4-ol

Several synthetic routes to this compound have been reported, often as a key intermediate in the synthesis of pharmaceuticals such as Carvedilol. One common and effective method involves the dehydrogenation of 1,2,3,4-tetrahydro-4-oxocarbazole.

Synthesis Pathway

The synthesis can be conceptualized as a two-step process starting from the condensation of phenylhydrazine (B124118) with cyclohexanedione, followed by cyclization and subsequent aromatization.

Caption: Synthesis of this compound.

Experimental Protocols

Protocol 1: Dehydrogenation of 1,2,3,4-Tetrahydro-4-oxocarbazole

This protocol is adapted from a process for preparing 4-hydroxycarbazole.[3]

-

Materials:

-

1,2,3,4-Tetrahydro-4-oxocarbazole (THOC)

-

Potassium hydroxide (B78521) (KOH)

-

Raney Nickel catalyst (moist, e.g., Type B 113 B)

-

Water

-

Semi-concentrated hydrochloric acid

-

-

Procedure:

-

In a suitable reaction vessel, dissolve potassium hydroxide (60 kg) in water.

-

Add 1,2,3,4-tetrahydro-4-oxocarbazole (30 kg) to the aqueous alkaline solution.

-

Add the Raney Nickel catalyst (21 kg, moist) to the mixture.

-

Heat the reaction mixture under reflux with stirring. The reaction time is approximately 60-64 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter the solution.

-

Adjust the pH of the strongly alkaline solution to approximately 12.1 with semi-concentrated hydrochloric acid while stirring.

-

The precipitated crude product is collected by centrifugation and washed with water until substantially free of chloride.

-

Dry the product in a circulating air drying cabinet at 60°C to obtain this compound.

-

Spectroscopic Characterization and Electron-Donating Properties

The electron-donating nature of the 4-hydroxyl group can be qualitatively and quantitatively assessed through various spectroscopic techniques. The data presented below is based on a combined experimental and theoretical study on 4-hydroxy carbazole.

Data Presentation

| Spectroscopic Technique | Observed Value | Calculated Value | Reference |

| FT-IR (cm⁻¹) | |||

| O-H Stretching | 3343 | 3617 | |

| N-H Stretching | 3210 | 3670 | |

| ¹H-NMR (ppm, DMSO-d₆) | |||

| H1 | 7.85 (d) | - | |

| H2 | 6.81 (t) | - | |

| H3 | 6.95 (d) | - | |

| H5 | 7.95 (d) | - | |

| H6 | 7.18 (t) | - | |

| H7 | 7.39 (t) | - | |

| H8 | 7.45 (d) | - | |

| N-H | 11.05 (s) | - | |

| O-H | 9.75 (s) | - | |

| ¹³C-NMR (ppm, DMSO-d₆) | |||

| C1 | 113.8 | - | |

| C2 | 109.5 | - | |

| C3 | 118.4 | - | |

| C4 | 149.2 | - | |

| C4a | 121.3 | - | |

| C4b | 114.9 | - | |

| C5 | 123.6 | - | |

| C6 | 118.9 | - | |

| C7 | 120.2 | - | |

| C8 | 111.1 | - | |

| C8a | 139.8 | - | |

| C9a | 124.7 | - | |

| UV-Vis (nm, Ethanol) | |||

| λ_max1_ | 238 | 235 | |

| λ_max2_ | 259 | 255 | |

| λ_max3_ | 298 | 295 | |

| λ_max4_ | 338 | 335 |

Note: NMR assignments are based on published data and may require 2D NMR for definitive confirmation.

Analysis of Spectroscopic Data

-

FT-IR Spectroscopy: The position of the O-H stretching vibration in the FT-IR spectrum provides insight into hydrogen bonding and, indirectly, the electronic environment of the hydroxyl group. A broad absorption band for the O-H stretch, typically in the range of 3200–3600 cm⁻¹, is indicative of intermolecular hydrogen bonding.[4] The observed value of 3343 cm⁻¹ for this compound falls within this range. The electron-donating nature of the hydroxyl group increases the electron density on the oxygen atom, which can influence the strength of hydrogen bonding.

-

NMR Spectroscopy: In ¹H-NMR, the chemical shifts of the aromatic protons are sensitive to the electronic effects of substituents. An electron-donating group, such as a hydroxyl group, is expected to shield the protons on the aromatic ring, causing them to resonate at a lower chemical shift (upfield) compared to the unsubstituted carbazole. The upfield shifts of protons ortho and para to the hydroxyl group are particularly indicative of its electron-donating resonance effect. In ¹³C-NMR, the carbon atom attached to the electron-donating hydroxyl group (C4) is expected to be deshielded, while the ortho and para carbons are shielded.

-

UV-Vis Spectroscopy: The absorption maxima (λ_max_) in the UV-Vis spectrum are related to the electronic transitions within the molecule. Electron-donating groups generally cause a bathochromic (red) shift in the λ_max_ values due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The multiple absorption bands observed for this compound are characteristic of the extended π-system of the carbazole ring.

Hammett Constant

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent. A negative σ value indicates an electron-donating group. While a specific Hammett constant for the 4-hydroxyl group on the carbazole scaffold is not found in the reviewed literature, the para-hydroxyl group on a benzene (B151609) ring has a σ_p_ value of -0.37, indicating it is a strong electron-donating group through resonance.[5] It is reasonable to infer that the 4-hydroxyl group on the carbazole ring system will also have a negative Hammett constant, signifying its electron-donating character.

Workflow for Experimental Determination of Hammett Constants

Caption: General workflow for determining Hammett constants.

Role in Signaling Pathways

Carbazole alkaloids and their synthetic derivatives have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6] These activities are often attributed to their interaction with various biological targets and modulation of cellular signaling pathways. For instance, some carbazole derivatives have been reported to influence the p53, RAS-MAPK, and AKT signaling pathways.[1]

However, specific studies detailing the role of the hydroxyl group of this compound in a particular signaling pathway are limited. The electron-donating nature of the hydroxyl group can enhance the molecule's ability to act as a hydrogen bond donor and can influence its binding affinity to biological macromolecules, such as enzymes and receptors. This suggests that the 4-hydroxyl group is likely a key determinant of the biological activity of this carbazole derivative.

General Involvement of Carbazole Derivatives in Cellular Signaling

Caption: General modulation of signaling pathways by carbazole derivatives.

Conclusion

Experimental Protocols (Detailed)

Synthesis of this compound from 1,2,3,4-Tetrahydro-4-oxocarbazole

-

Apparatus: A 500-liter enameled apparatus equipped with a stirrer, reflux condenser, and heating/cooling capabilities.

-

Procedure:

-

Charge the reactor with 130 liters of glacial acetic acid and 110 kg of zinc chloride.

-

Distill off 20 liters of glacial acetic acid at atmospheric pressure to ensure anhydrous conditions.

-

Cool the mixture to 100° C and add 46 kg of cyclohexane-1,3-dione monophenylhydrazone over 30 minutes with stirring.

-

Heat the reaction mixture to 120°-125° C and maintain this temperature for 4 hours.

-

Cool the reaction mixture to 75°-80° C and pour the hot solution into 1100 liters of water with stirring. Continue stirring for 1 hour.

-

Collect the crude 1,2,3,4-tetrahydro-4-oxocarbazole by centrifugation and wash with approximately 500 liters of water until the washings are substantially free of chloride.

-

Dry the crude product at 60° C in a circulating air drying cabinet. The yield is approximately 17 kg.

-

For dehydrogenation, prepare an aqueous solution of potassium hydroxide (60 kg in a suitable volume of water).

-

Add the dried 1,2,3,4-tetrahydro-4-oxocarbazole (30 kg) to the alkaline solution.

-

Add 21 kg of moist Raney Nickel catalyst.

-

Heat the mixture to reflux and maintain for 60-64 hours with stirring.

-

After cooling, filter the reaction mixture.

-

Carefully adjust the pH of the filtrate to 12.1 with semi-concentrated hydrochloric acid to precipitate the this compound.

-

Collect the precipitate, wash with water, and dry at 60° C in a vacuum drying cabinet. The expected yield is approximately 24-25 kg.

-

Spectroscopic Characterization Protocols

6.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H-NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). For ¹³C-NMR, a more concentrated solution of 20-30 mg in the same volume of solvent is recommended.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H-NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio. Use a spectral width appropriate for aromatic compounds (e.g., 0-12 ppm).

-

¹³C-NMR Acquisition: Acquire the spectrum with a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Use a spectral width of approximately 0-200 ppm.

-

Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ_H_ = 2.50 ppm, δ_C_ = 39.52 ppm).

6.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FT-IR spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands, paying close attention to the O-H and N-H stretching regions (3600-3200 cm⁻¹).

6.2.3. UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent such as ethanol. Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_max_ (typically in the micromolar range).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.

-

Analysis: Determine the wavelengths of maximum absorbance (λ_max_).

References

Theoretical and Computational Deep Dive into 9H-Carbazol-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Carbazol-4-ol, also known as 4-hydroxycarbazole, is a heterocyclic aromatic compound belonging to the carbazole (B46965) family. Its structure, featuring a tricyclic framework with a hydroxyl group, makes it an intriguing subject for theoretical and computational analysis.[1] This compound serves as a crucial intermediate in the synthesis of various organic materials, including dyes and photoconductive materials, and holds potential in pharmaceutical research due to its structural resemblance to bioactive alkaloids.[1] Computational modeling provides a powerful lens through which to understand the geometric, electronic, and spectroscopic properties of this compound, offering insights that can guide its application in drug design and materials science. This technical guide synthesizes findings from theoretical studies to provide a comprehensive overview of the computational characterization of this molecule.

Computational Methodologies

The theoretical investigation of this compound and its derivatives predominantly employs Density Functional Theory (DFT), a robust method for quantum chemical calculations that offers a favorable balance between accuracy and computational cost.

Experimental Protocols: Quantum Chemical Calculations

A common and effective protocol for the theoretical study of carbazole derivatives involves the following steps:

-

Geometry Optimization: The initial molecular structure of this compound is constructed using molecular modeling software. The geometry is then optimized to find the lowest energy conformation. A widely used level of theory for this purpose is DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set.[2] This combination is well-suited for organic molecules containing heteroatoms.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Properties Calculation: Key electronic properties are determined from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and electronic transport properties.

-

Spectroscopic Properties Simulation: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption (UV-Visible) spectrum. This method provides information on excitation energies, oscillator strengths, and the nature of electronic transitions. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

A generalized workflow for the computational analysis of this compound is depicted below.

References

An In-depth Guide to the Carbazole Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbazole (B46965) scaffold, a tricyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Comprising two benzene (B151609) rings fused to a central five-membered nitrogen-containing pyrrole (B145914) ring, its unique structural and electronic properties make it a "privileged scaffold."[2] This means it can serve as a versatile framework for designing ligands that interact with a wide array of biological targets.[2] Found in numerous natural products, particularly alkaloids from plants of the Rutaceae family, carbazoles have inspired the synthesis of a multitude of derivatives.[2][3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and neuroprotective effects.[4][5][6]

The planarity of the carbazole ring system allows it to intercalate into DNA, a mechanism central to the anticancer activity of many of its derivatives.[3][7][8] Furthermore, the nitrogen atom's lone pair of electrons contributes to the molecule's rich electron density, enabling it to participate in various non-covalent interactions with biological macromolecules. Several carbazole-based drugs, such as the beta-blocker Carvedilol and the anticancer agent Ellipticine, have successfully reached the market, underscoring the scaffold's clinical significance.[1]

Physicochemical Properties and Synthesis